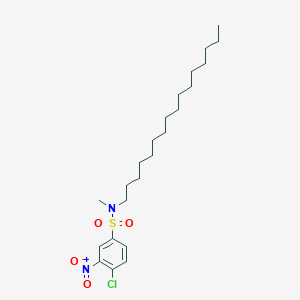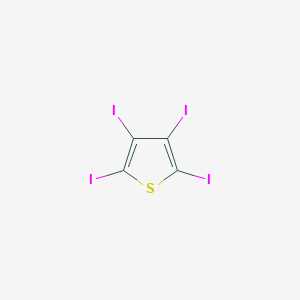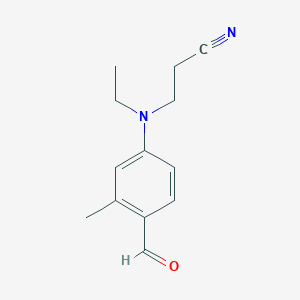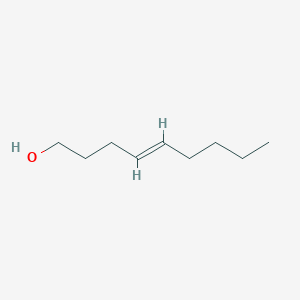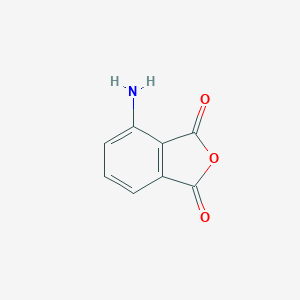
4-Aminoisobenzofuran-1,3-dione
Übersicht
Beschreibung
4-Aminoisobenzofuran-1,3-dione, also known by its CAS Number 17395-99-2, is a compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 g/mol . The compound is also known by other names such as 4-amino-2-benzofuran-1,3-dione and 3-aminophthalic anhydride .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-benzofuran-1,3-dione . Its InChI code is 1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2 and the InChIKey is DQNFPCOVVBRXOY-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC2=C(C(=C1)N)C(=O)OC2=O .Physical And Chemical Properties Analysis
4-Aminoisobenzofuran-1,3-dione is a solid at room temperature . It has a computed XLogP3-AA value of 1.2, indicating its relative lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a topological polar surface area of 69.4 Ų . The compound has a complexity value of 239, as computed by Cactvs 3.4.8.18 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Aminoisobenzofuran-1,3-dione is used in the one-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives . This process is simple, economic, environmentally benign, and general .
- Methods of Application or Experimental Procedures: The indane derivatives were oxidized to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This reaction was performed without a catalyst .
- Results or Outcomes: The yield of 4-Aminoisobenzofuran-1,3-dione was between 70-95% . The product was obtained as colorless crystals .
Natural Medicines and Synthetic Chemical Raw Materials
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: Benzofuran compounds, including 4-Aminoisobenzofuran-1,3-dione, are the main source of some drugs and clinical drug candidates . They are the basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific drug or chemical raw material being synthesized .
- Results or Outcomes: The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . They have potential applications as drugs .
Biological Activities and Drug Prospects
- Specific Scientific Field: Pharmacology
- Summary of the Application: Benzofuran compounds, including 4-Aminoisobenzofuran-1,3-dione, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being studied .
- Results or Outcomes: Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization
- Specific Scientific Field: Material Science
- Summary of the Application: Indane-1,3-dione, a close analogue of 4-Aminoisobenzofuran-1,3-dione, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is a versatile building block used in the design of many different biologically active molecules .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific application .
- Results or Outcomes: Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .
Design of Biologically Active Molecules
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: Indane-1,3-dione, a close analogue of 4-Aminoisobenzofuran-1,3-dione, is extensively studied as a synthetic intermediate for the design of many different biologically active molecules .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being studied .
- Results or Outcomes: Indane-1,3-dione is commonly associated with the design of biologically active compounds .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
4-amino-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFPCOVVBRXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323168 | |
| Record name | 3-aminophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisobenzofuran-1,3-dione | |
CAS RN |
17395-99-2 | |
| Record name | 17395-99-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-aminophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
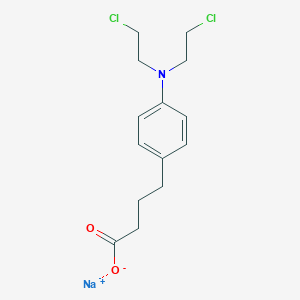
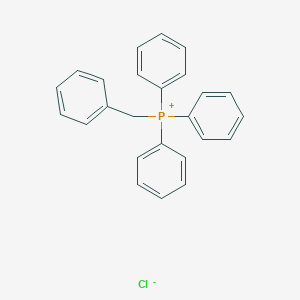
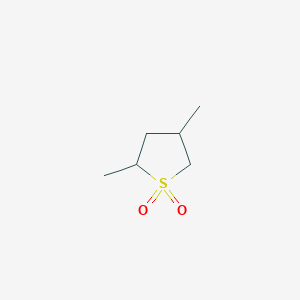
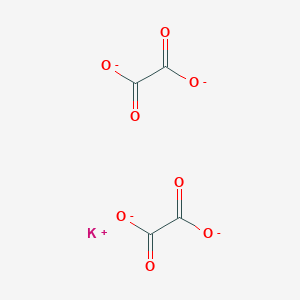
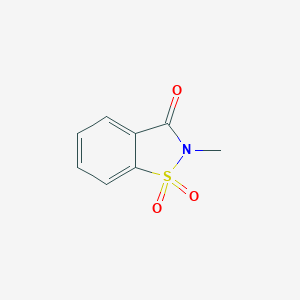
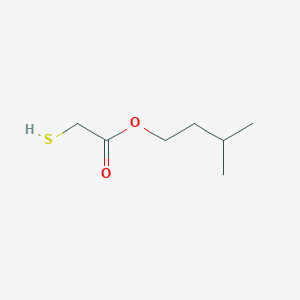
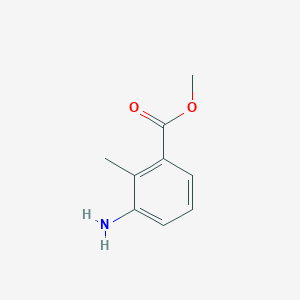

![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
